2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride is a chemical compound that features a pyrrolidine ring, a sulfonyl chloride group, and an ethane linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of pyrrolidin-2-one with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding lactams or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically in the presence of a base like triethylamine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Products include lactams.
Reduction: Products include amines.
Wissenschaftliche Forschungsanwendungen
2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: Employed as a reagent for introducing sulfonyl chloride groups into organic molecules.
Biological Studies: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which facilitates the formation of stable sulfonamide or sulfonate linkages .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Oxopyrrolidin-1-yl)acetamide: Known for its psychotropic and cerebroprotective effects.
2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride: Similar structure but with a fluoride group instead of chloride, offering different reactivity.
Pyrrolidine-2-one: A simpler structure lacking the sulfonyl chloride group, used in various synthetic applications.
Uniqueness
2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride is unique due to its combination of a pyrrolidine ring and a sulfonyl chloride group, which provides a versatile platform for chemical modifications and applications in medicinal chemistry and organic synthesis .
Eigenschaften
Molekularformel |
C6H10ClNO3S |
---|---|
Molekulargewicht |
211.67 g/mol |
IUPAC-Name |
2-(2-oxopyrrolidin-1-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C6H10ClNO3S/c7-12(10,11)5-4-8-3-1-2-6(8)9/h1-5H2 |
InChI-Schlüssel |
ZNBXMGQFXPTVTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.